6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
CAS No.: 2209-72-5
Cat. No.: VC21342213
Molecular Formula: C5H6N4O2
Molecular Weight: 154.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2209-72-5 |
---|---|
Molecular Formula | C5H6N4O2 |
Molecular Weight | 154.13 g/mol |
IUPAC Name | 4-amino-2-methyl-5-nitroso-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10) |
Standard InChI Key | DRDJDNORXOOBHR-UHFFFAOYSA-N |
Isomeric SMILES | CC1=NC(=O)C(=C(N1)N)N=O |
SMILES | CC1=NC(=C(C(=O)N1)N=O)N |
Canonical SMILES | CC1=NC(=O)C(=C(N1)N)N=O |
Introduction
Chemical Properties
The chemical properties of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one are largely determined by its molecular structure and functional groups. According to available data, the compound has the following properties:
Molecular Structure and Identification
The molecular formula of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is C₅H₆N₄O₂ . This compound is also known by several synonyms, including:
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4(3H)-Pyrimidinone,6-amino-2-methyl-5-nitroso-
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6-amino-2-methyl-5-nitrosopyrimidin-4-ol
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4-amino-2-methyl-5-nitrosopyrimidin-6-ol
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PYR090
Physical Properties
According to the chemical database information, 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one has the following physical properties:
Property | Value |
---|---|
Molecular Weight | 154.12700 g/mol |
Density | 1.73 g/cm³ |
Boiling Point | 221.9°C at 760 mmHg |
Flash Point | 88°C |
Exact Mass | 154.04900 |
PSA | 101.46000 |
LogP | 1.05190 |
Vapour Pressure | 0.105 mmHg at 25°C |
Index of Refraction | 1.732 |
These physical properties indicate that the compound is relatively stable and has moderate lipophilicity, which may influence its biological activities and applications .
Chemical Reactivity
The reactivity of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is primarily influenced by the presence of the nitroso group at position 5, the amino group at position 6, and the ketone functionality at position 4.
The nitroso group (N=O) is known to participate in various reactions:
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It can undergo reduction to form an amino group
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It can participate in condensation reactions
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It may be involved in tautomerization processes
The amino group at position 6 can act as a nucleophile in various reactions, including:
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Acylation reactions
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Alkylation reactions
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Participation in Mannich reactions, similar to other amino-pyrimidines
The ketone group at position 4 (which exists in tautomeric equilibrium with the hydroxy form) can participate in nucleophilic addition reactions and may be involved in hydrogen bonding interactions.
Applications
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one has several potential applications in various fields, particularly in chemistry and pharmaceutical research.
Chemical Research
In chemical research, this compound serves as:
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A building block for the synthesis of more complex heterocyclic compounds
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A model compound for studying the reactivity of nitroso groups in heterocyclic systems
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A precursor for the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
Structure-Activity Relationships
The biological activity of pyrimidine derivatives is often influenced by:
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The pattern of substitution around the pyrimidine ring
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The presence of specific functional groups (such as amino or nitroso groups)
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The tautomeric forms that exist in solution
For 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, the presence of the nitroso group at position 5 is likely a key determinant of its biological activity, as nitroso groups are known to be biologically active in many compounds. The amino group at position 6 may also contribute to hydrogen bonding interactions with biological targets.
Related Compounds
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one belongs to a family of substituted pyrimidines. Comparing it with related compounds can provide insights into structure-activity relationships and potential applications.
Structural Analogs
Several structural analogs of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one exist, including:
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6-amino-1,3-dimethyl-5-nitrosouracil (CAS: 6632-68-4) : This compound differs by having methyl groups at positions 1 and 3, instead of just position 2.
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6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one: In this analog, the methyl group at position 2 is replaced by a thione (C=S) group.
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Various fused 2-thiouracil derivatives, which share some structural similarities but have additional rings fused to the pyrimidine core .
Comparative Properties
When comparing 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one with its structural analogs, several differences in properties can be observed:
Compound | Molecular Formula | Molecular Weight | Boiling Point | Density |
---|---|---|---|---|
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | C₅H₆N₄O₂ | 154.127 g/mol | 221.9°C at 760 mmHg | 1.73 g/cm³ |
6-amino-1,3-dimethyl-5-nitrosouracil | C₆H₈N₄O₃ | 184.153 g/mol | 513°C at 760 mmHg | 1.408 g/cm³ |
The differences in molecular structure affect the physical properties and potentially the biological activities of these compounds. For instance, the addition of methyl groups (as in 6-amino-1,3-dimethyl-5-nitrosouracil) significantly increases the boiling point but decreases the density compared to 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one .
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